molecular formula C20H35NO2 B14278139 Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate CAS No. 138027-21-1

Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate

Cat. No.: B14278139
CAS No.: 138027-21-1
M. Wt: 321.5 g/mol
InChI Key: QYIVXCJTNRFWJP-UHFFFAOYSA-N
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Description

Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate typically involves the condensation of ethyl pyruvate with an appropriate amine derivative under catalyst-free and solvent-free conditions . The reaction proceeds through a two-component condensation reaction, forming the pyrrole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the ester group, leading to the formation of alcohols or other reduced products.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-tridecyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The long tridecyl chain may facilitate membrane penetration, allowing the compound to reach intracellular targets. The pyrrole ring can participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: A simpler analog without the long tridecyl chain.

    Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Features additional methyl groups on the pyrrole ring.

    Ethyl 3,4,5-trimethylpyrrole-2-carboxylate: Contains three methyl groups, altering its chemical properties.

Uniqueness

Ethyl 5-tridecyl-1H-pyrrole-2-carboxylate’s uniqueness lies in its long tridecyl chain, which imparts distinct physical and chemical properties. This feature enhances its solubility in nonpolar solvents and its ability to interact with lipid membranes, making it valuable in various applications.

Properties

CAS No.

138027-21-1

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

IUPAC Name

ethyl 5-tridecyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H35NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16-17-19(21-18)20(22)23-4-2/h16-17,21H,3-15H2,1-2H3

InChI Key

QYIVXCJTNRFWJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=C(N1)C(=O)OCC

Origin of Product

United States

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